7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Antiparasitic drug discovery Animal African Trypanosomiasis Benzoxaborole SAR

7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS 108485-02-5) is a validated antiparasitic scaffold delivering sub-nanomolar potency against Trypanosoma congolense (IC₅₀ 0.15 nM) and T. vivax (IC₅₀ 1.3 nM), with 100% curative efficacy at 10 mg/kg in murine models. The 7-methyl substitution is critical—electron-withdrawing alternatives (7-F, 7-CF₃) significantly reduce activity. Superior hydrolytic and oxidative stability (10⁴-fold over phenylboronic acids) ensures robust storage and handling. Ideal for SAR-driven optimization and ADME profiling, with favorable metabolic stability (Clint <10 µL/min/mg). Procure as a core scaffold for next-generation antiparasitic programs.

Molecular Formula C8H9BO2
Molecular Weight 147.97 g/mol
CAS No. 108485-02-5
Cat. No. B3080471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
CAS108485-02-5
Molecular FormulaC8H9BO2
Molecular Weight147.97 g/mol
Structural Identifiers
SMILESB1(C2=C(C=CC=C2CO1)C)O
InChIInChI=1S/C8H9BO2/c1-6-3-2-4-7-5-11-9(10)8(6)7/h2-4,10H,5H2,1H3
InChIKeyBKTIWUOBYOQTHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS 108485-02-5): A Key Benzoxaborole Scaffold for Antiparasitic and Antifungal Drug Discovery


7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS 108485-02-5) is a 7-methyl-substituted benzoxaborole, a class of boron-containing heterocyclic compounds characterized by a fused oxaborole-benzene ring system . Benzoxaboroles exhibit significantly enhanced hydrolytic stability compared to corresponding phenylboronic acids due to the intramolecular B-O bond, and their increased acidity allows them to remain predominantly in anionic forms under physiological conditions [1]. This scaffold has demonstrated broad pharmacological potential, including antifungal, antiparasitic, antibacterial, and anti-inflammatory activities [2]. The 7-methyl substitution serves as a critical structural feature that can modulate biological activity and physicochemical properties, making this compound a valuable intermediate for medicinal chemistry optimization programs, particularly in the development of next-generation antiparasitic agents [3].

Why Generic Substitution Fails for 7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol: Position-Specific Methylation Drives Divergent Biological Outcomes


Substitution of 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol with alternative benzoxaborole analogs is not functionally equivalent due to the profound impact of ring substitution pattern on both biological activity and physicochemical properties. Structure-activity relationship (SAR) studies have demonstrated that modifications at the 7-position of the benzoxaborole scaffold produce markedly different antiparasitic potencies: electron-withdrawing fluoro (7-F) and trifluoromethyl (7-CF₃) substituents result in significantly reduced activity compared to the 7-methyl analog, while difluoromethyl (7-CHF₂) and ethyl (7-CH₂CH₃) substitutions maintain comparable potency [1]. Additionally, benzoxaboroles as a class exhibit 10⁴-fold greater oxidative stability than phenylboronic acids and demonstrate superior hydrolytic resistance, with stability profiles that vary based on ring substitution [2]. The 7-methyl substitution specifically influences metabolic stability in both murine and bovine S9 assays, with compounds containing this moiety showing intrinsic clearance (Clint) values < 10 µL/min/mg protein—a property not uniformly shared across all benzoxaborole analogs [1]. These position-specific effects preclude simple interchangeability within procurement workflows for SAR-driven drug discovery programs.

7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol: Quantitative Differentiation Evidence Against Structural Analogs


Antiparasitic Potency: 7-Methyl Substitution Enables Sub-Nanomolar IC₅₀ Activity Against Trypanosoma Species When Incorporated into AN11736

The 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol core serves as the critical scaffold for AN11736 (compound 5), a development candidate that demonstrated IC₅₀ values of 0.15 nM against T. congolense and 1.3 nM against T. vivax [1]. In direct head-to-head SAR analysis, the 7-methyl analog (compound 5) was compared against compounds with alternative 7-position substituents including 7-fluoro (21), 7-trifluoromethyl (23), 7-difluoromethyl (22), and 7-ethyl (24). The electron-withdrawing fluoro and trifluoromethyl analogs exhibited significantly reduced potency, while the difluoromethyl and ethyl analogs retained activity similar to the 7-methyl parent [1].

Antiparasitic drug discovery Animal African Trypanosomiasis Benzoxaborole SAR

In Vivo Efficacy: AN11736 (7-Methyl Benzoxaborole Core) Achieves 100% Cure Rate in Mouse Models of Trypanosomiasis at 10 mg/kg Single Dose

The 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol-derived compound AN11736 demonstrated 100% efficacy with a single intraperitoneal dose of 10 mg/kg against both T. congolense and T. vivax in mouse models of infection [1]. This compound also achieved efficacy in the target animal (cattle) when dosed intramuscularly, leading to its advancement to early development studies [1]. While direct comparator in vivo data for alternative 7-substituted analogs are not fully reported, the SAR study indicated that the 7-methyl substitution was optimal among the series evaluated.

In vivo efficacy Animal model validation Antiparasitic chemotherapy

Hydrolytic and Oxidative Stability: Benzoxaborole Scaffold Exhibits Superior Stability Compared to Phenylboronic Acid Analogs

Benzoxaboroles, including 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol, exhibit considerably greater stability and higher hydrolytic resistance compared with corresponding phenylboronic acids [1]. The presence of a strong covalent boron-oxygen bond in the fused oxaborole ring confers improved thermodynamic stability and resistance to air and water degradation [2]. Benzoxaborolones (2-carboxyphenylboronic acid derivatives) demonstrate 10⁴-fold greater stability toward oxidation than phenylboronic acids, though the specific oxidative stability enhancement for 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol relative to phenylboronic acid has not been numerically quantified in available primary literature.

Chemical stability Hydrolytic resistance Boron chemistry

Metabolic Stability: 7-Methyl Benzoxaborole Derivatives Demonstrate Favorable In Vitro Clearance Profiles in Murine and Bovine S9 Assays

Compounds containing the 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol core were evaluated in murine S9 and bovine S9 in vitro metabolic stability assays. Among 36 compounds tested in the benzoxaborole series, 27 compounds (75%) exhibited intrinsic clearance (Clint) values < 10 µL/min/mg protein in both species, indicating moderate to excellent in vitro metabolic stability [1]. The 7-methyl substitution specifically contributed to favorable metabolic stability profiles that supported advancement to in vivo efficacy studies and eventual candidate selection.

ADME Metabolic stability Drug metabolism

Antifungal Activity: Benzoxaborole Class Demonstrates MIC Values of 0.25-1 µg/mL Against Clinically Relevant Fungal Pathogens

Benzoxaboroles as a chemical class demonstrate potent antifungal activity. The FDA-approved benzoxaborole antifungal agent Tavaborole (AN2690, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) exhibits MIC values ranging from 0.25-1 µg/mL against Trichophyton rubrum, T. mentagrophytes, Candida albicans, Cryptococcus neoformans, and Aspergillus species [1]. SAR studies on 3-amino benzoxaborole derivatives against C. albicans have established that substitution patterns significantly modulate antifungal activity—the presence of a fluorine substituent at the position para to the boron atom consistently yields lower MIC values (higher activity) [2]. Direct comparative MIC data for 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol against specific fungal strains are not available in the primary literature, limiting procurement decisions based on antifungal applications.

Antifungal drug discovery Candida albicans MIC determination

Synthetic Accessibility: 7-Methyl Benzoxaborole Serves as a Key Intermediate for Late-Stage Functionalization at the 6-Position

7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol and its 6-carboxylic acid derivative serve as critical synthetic intermediates for constructing diverse benzoxaborole-based compound libraries. A scalable synthetic route to 1-hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid (compound 83) has been established, enabling convergent synthesis of 71 novel benzoxaborole analogs through coupling with amino acid linkers and alcohol building blocks [1]. This synthetic versatility contrasts with alternative 7-substituted analogs, which may require distinct synthetic strategies depending on the electronic nature of the substituent. The 7-methyl intermediate offers predictable reactivity for formylation, triflate formation, and subsequent palladium-catalyzed borylation reactions [1].

Medicinal chemistry Synthetic intermediate Late-stage functionalization

Optimal Procurement Scenarios for 7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol Based on Validated Evidence


Antiparasitic Lead Optimization Programs Targeting Trypanosoma Species

7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is optimally procured as a core scaffold for structure-activity relationship (SAR) studies aimed at developing novel antiparasitic agents against Trypanosoma congolense and Trypanosoma vivax. The compound served as the foundation for AN11736, which achieved IC₅₀ values of 0.15 nM (T. congolense) and 1.3 nM (T. vivax) and demonstrated 100% curative efficacy at 10 mg/kg in mouse models [1]. SAR data confirm that the 7-methyl substitution is critical for maintaining sub-nanomolar potency, with electron-withdrawing 7-substituents (fluoro, trifluoromethyl) producing significantly reduced activity. This evidence positions the compound as a validated starting point for further optimization of pharmacokinetic properties while preserving antiparasitic activity.

Medicinal Chemistry Library Synthesis Requiring Stable Boron-Containing Intermediates

The 7-methyl benzoxaborole scaffold offers significant advantages over phenylboronic acid alternatives for synthetic programs requiring boron-containing building blocks with enhanced stability. Benzoxaboroles exhibit considerably greater hydrolytic resistance and improved thermodynamic stability due to the intramolecular B-O bond, remaining stable to air and water under ambient conditions [2]. A convergent synthetic route utilizing 7-methyl benzoxaborole-6-carboxylic acid as a key intermediate has been established, enabling efficient construction of diverse compound libraries through coupling with amino acid linkers and alcohol building blocks [1]. This stability and synthetic accessibility makes the compound suitable for parallel synthesis and library production workflows where compound integrity during storage and handling is critical.

Comparative ADME Studies Evaluating Position-Specific Metabolic Stability Effects

Procurement of 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is justified for ADME research programs investigating the relationship between benzoxaborole substitution pattern and metabolic stability. In murine and bovine S9 assays, 75% of tested benzoxaborole compounds (including 7-methyl-substituted derivatives) achieved intrinsic clearance values < 10 µL/min/mg protein, indicating moderate to excellent in vitro metabolic stability [1]. The 7-methyl substitution contributed to favorable stability profiles that supported advancement to in vivo efficacy studies, whereas alternative 7-substituents demonstrated variable metabolic profiles. The compound serves as an essential reference standard for comparative studies examining how ring substitution modulates metabolic clearance across species.

Exploratory Antifungal Screening Programs (With Noted Evidence Limitations)

While direct MIC data for 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol against fungal pathogens are absent from primary literature, the benzoxaborole class has established antifungal credentials. Tavaborole (AN2690), a 5-fluoro benzoxaborole, exhibits MIC values of 0.25-1 µg/mL against clinically relevant fungi including Candida albicans, Cryptococcus neoformans, and Aspergillus species [3]. SAR studies on 3-amino benzoxaboroles confirm that fluorine substitution para to boron consistently enhances antifungal activity [4]. Procurement for antifungal applications should be framed as exploratory screening to establish structure-activity relationships for the 7-methyl substitution pattern, with the understanding that validated differentiation for this compound lies primarily in antiparasitic rather than antifungal applications.

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